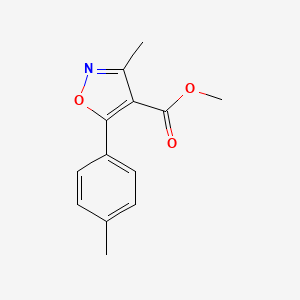

3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 3-methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-4-6-10(7-5-8)12-11(13(15)16-3)9(2)14-17-12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYTZLQBFQUQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NO2)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601195484 | |

| Record name | Methyl 3-methyl-5-(4-methylphenyl)-4-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-29-1 | |

| Record name | Methyl 3-methyl-5-(4-methylphenyl)-4-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methyl-5-(4-methylphenyl)-4-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Hydroxamoyl Chlorides with Alkyl Acylacetates

A well-established and efficient method for preparing alkyl 3,5-disubstituted-isoxazole-4-carboxylates, including the methyl ester of 3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid, involves the condensation reaction between:

- A hydroxamoyl chloride derivative (e.g., p-tolyl-substituted benzohydroxamoyl chloride)

- An alkyl acylacetate (e.g., methyl acetoacetate)

This reaction is carried out in the presence of a trialkylamine base (commonly triethylamine) and often an inert dehydrating agent such as anhydrous magnesium sulfate to improve yield and purity.

- Temperature: Typically 0 to 10 °C during addition, then allowed to proceed at 0 °C to ambient temperature.

- Solvent: Non-reactive organic solvents such as methylene chloride or benzene.

- Reaction time: 1 to 24 hours, with 4 to 18 hours preferred for completion.

The condensation forms the isoxazole ring system with the desired 3,5-disubstitution pattern and the methyl ester functional group at position 4.

Transesterification from Ethyl to Methyl Ester

If the ethyl ester of 5-amino-3-methyl-4-isoxazole-carboxylic acid is initially prepared, it can be converted to the methyl ester via transesterification :

- Using lithium methoxide or sodium methoxide generated in situ by reacting lithium hydride or sodium hydride with methanol.

- Reaction is refluxed in methanol for extended periods (e.g., ~26 hours).

- Yields of methyl ester conversion are moderate to good (~66%).

This method circumvents the use of hazardous reagents like diazomethane and provides methyl esters with higher reactivity for further synthetic applications.

Detailed Reaction Scheme and Conditions

| Step | Reactants & Reagents | Conditions | Outcome | Yield & Notes |

|---|---|---|---|---|

| 1 | Methyl acetoacetate + p-tolyl hydroxamoyl chloride + triethylamine + anhydrous MgSO4 | 0 °C, methylene chloride solvent, 1-18 h | Formation of methyl 3-methyl-5-p-tolyl-isoxazole-4-carboxylate | High purity, ~60-90% yield |

| 2 (Optional) | Ethyl ester of 5-amino-3-methyl-4-isoxazole-carboxylic acid + lithium methoxide (from LiH + MeOH) | Reflux in methanol, 26 h | Transesterification to methyl ester | ~66% yield, mp 140-142 °C |

| 3 (Hydrolysis) | Methyl ester + KOH or NaOH in ethanol/water | Reflux 7 h | Conversion to corresponding carboxylic acid | High yield, purification by acidification |

Mechanistic and Practical Insights

- The condensation reaction proceeds via nucleophilic attack of the alkyl acylacetate enolate on the hydroxamoyl chloride, followed by cyclization to form the isoxazole ring.

- The presence of trialkylamine neutralizes the HCl formed and promotes the reaction.

- Use of anhydrous magnesium sulfate or similar drying agents removes water, shifting equilibrium toward product formation and minimizing side reactions.

- Transesterification avoids dangerous reagents like diazomethane, improving safety and scalability.

- Hydrolysis of the methyl ester to the acid is straightforward and allows access to the acid form if needed.

Representative Experimental Data (Adapted from Patent US3466296A and PL216764B1)

| Compound | Reactants | Conditions | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| Methyl 3-(p-tolyl)-5-methylisoxazole-4-carboxylate | Methyl acetoacetate + p-tolyl hydroxamoyl chloride + triethylamine + MgSO4 | 0 °C, CH2Cl2, 18 h | ~64-90% | 113-115 | Pure, recrystallized |

| Methyl 5-amino-3-methyl-4-isoxazole-carboxylate (methyl ester) | Ethyl ester + lithium methoxide (LiH + MeOH) | Reflux MeOH, 26 h | 66% | 140-142 | Transesterification |

| 3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid | Methyl ester + KOH, EtOH/H2O | Reflux 7 h | High | 220-222 | Acidification and filtration |

Summary of Advantages and Challenges

| Aspect | Advantage | Challenge |

|---|---|---|

| Condensation method | High yield, mild conditions, no metallic sodium needed | Requires preparation of hydroxamoyl chlorides |

| Transesterification | Safer alternative to diazomethane methylation | Moderate yield, long reaction time |

| Use of trialkylamine | Efficient base, easy to handle | Limited to certain amines (triethylamine preferred) |

| Use of dehydrating agents | Improves yield and purity | Additional reagent handling |

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as an essential precursor in synthesizing more complex organic structures, facilitating advancements in chemical research.

Biology

- Enzyme Inhibition : Research indicates that the compound can act as an inhibitor for various enzymes, impacting metabolic pathways. For instance, it has shown potential as a COX-2 inhibitor, which is crucial for developing anti-inflammatory drugs .

Medicine

- Anti-inflammatory and Analgesic Properties : Investigated for its ability to modulate inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

- Potential Anti-tuberculosis Agent : Preliminary studies suggest effectiveness against Mycobacterium tuberculosis, both drug-susceptible and resistant strains .

Industry

- Pharmaceuticals and Agrochemicals : Utilized in the production of various pharmaceutical compounds and agrochemicals due to its chemical properties and biological activities.

Case Studies

- Enzyme Interaction Studies : Research has demonstrated that derivatives of this compound can inhibit enzymes involved in nucleotide synthesis, leading to altered cellular metabolism. These interactions are critical for understanding its potential therapeutic applications.

- Immunosuppressive Properties : Studies have shown that certain derivatives exhibit immunosuppressive effects, suggesting potential use in treating autoimmune diseases .

- Drug Delivery Systems : The compound is being explored for its prodrug-like attributes, improving drug solubility and targeted delivery mechanisms in pharmacokinetics .

Mechanism of Action

The mechanism of action of 3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic actions .

Comparison with Similar Compounds

Structural and Electronic Analysis

- Position of Ester Group : The target compound’s ester at C4 (vs. C3 in ) directs electrophilic/nucleophilic reactions to different ring positions. For example, C4 esters may undergo hydrolysis more readily due to proximity to the nitrogen atom.

- Substituent Effects :

- Para-tolyl vs. Meta-tolyl : The para-tolyl group in the target compound provides a linear, symmetric structure, enhancing π-π interactions in hydrophobic environments. In contrast, the meta-tolyl group in creates steric hindrance and electronic asymmetry .

- Chlorine vs. Methyl : The electron-withdrawing chlorine in increases the electrophilicity of the isoxazole ring, making it more reactive toward nucleophilic attack compared to the methyl-substituted target compound .

Physicochemical Properties

- Solubility : Ethyl esters (e.g., ) are generally less polar than methyl esters, reducing aqueous solubility. The nitro group in introduces polarity but may also increase molecular weight, offsetting solubility gains.

- Stability : Carboxylic acid derivatives (e.g., ) are prone to decarboxylation under acidic conditions, whereas ester derivatives (target compound, ) are more stable but susceptible to hydrolysis.

Biological Activity

3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester (commonly referred to as MPTI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of MPTI, supported by data tables and relevant research findings.

Chemical Structure and Properties

MPTI is characterized by its isoxazole ring structure, which includes a nitrogen atom and a carboxylic acid moiety. Its molecular formula is with a molar mass of 231.25 g/mol. The presence of the p-tolyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Biological Activities

MPTI exhibits a range of biological activities, particularly in the fields of immunology and antimicrobial research. Key areas of activity include:

- Anti-inflammatory Properties : MPTI derivatives have shown promise as selective COX-2 inhibitors, which are crucial in developing new anti-inflammatory drugs.

- Immunosuppressive Effects : Research indicates that MPTI can modulate immune responses, making it valuable in treating autoimmune diseases.

- Antimicrobial Activity : Notably, MPTI has demonstrated effectiveness against Mycobacterium tuberculosis, including both drug-susceptible and resistant strains.

The mechanism by which MPTI exerts its biological effects involves several pathways:

- Enzyme Interaction : MPTI's structure allows it to bind to specific enzymes, leading to inhibition or activation that affects downstream biochemical pathways.

- Cell Signaling Modulation : The compound influences cellular signaling pathways, potentially altering gene expression and cellular metabolism.

- Transport Mechanisms : MPTI is transported within cells via specific transporters, affecting its distribution and localization within cellular compartments.

Case Studies

Several studies have been conducted to evaluate the biological activity of MPTI:

- A study demonstrated that at low doses, MPTI promoted cell growth in animal models, while higher doses exhibited cytotoxic effects.

- Another investigation revealed that MPTI derivatives could inhibit specific proteins associated with Mycobacterium tuberculosis, suggesting a targeted antimicrobial action.

Data Table: Biological Activity Summary

| Activity Type | Effectiveness | Notes |

|---|---|---|

| Anti-inflammatory | Significant | Potential COX-2 inhibitor |

| Immunosuppressive | Moderate | Useful in autoimmune conditions |

| Antimicrobial | High against Mycobacterium tuberculosis | Effective against drug-resistant strains |

Synthetic Routes

MPTI can be synthesized through various methods, including cycloaddition reactions that form the isoxazole ring. The optimization of these synthetic routes is crucial for enhancing yield and purity for research applications.

Preparation Methods

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted oximes with β-keto esters. For example, benzaldehyde oxime reacts with ethyl acetoacetate under solvent-free conditions at 60°C with anhydrous ZnCl₂ as a catalyst, followed by alkaline hydrolysis to yield the carboxylic acid derivative. Methyl esterification is then achieved using methanol and acid catalysis. Characterization involves TLC for reaction monitoring, IR for functional group analysis (e.g., ester C=O at ~1700 cm⁻¹), and ¹H-NMR to confirm substituent integration (e.g., methyl groups at δ 2.5–2.7 ppm) .

Q. How are the physicochemical properties (e.g., solubility, stability) of this compound determined?

- Methodological Answer : Solubility is assessed in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane) via incremental dilution. Stability studies involve exposing the compound to light, humidity, and elevated temperatures (e.g., 40°C for 30 days) followed by HPLC purity checks. Computational tools predict properties like topological polar surface area (TPSA, ~61.6 Ų) and logP (partition coefficient) to guide solvent selection .

Q. What analytical techniques are critical for confirming the structure and purity of the compound?

- Methodological Answer :

- Elemental Analysis : Validates empirical formula (e.g., C₁₄H₁₃NO₃).

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 244.1).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H···O dimers stabilizing the structure) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Methodological Answer :

- Catalyst Screening : Compare ZnCl₂, FeCl₃, or ionic liquids for cyclocondensation efficiency.

- Solvent-Free vs. Solvent-Based Synthesis : Solvent-free conditions reduce byproducts but may require higher temperatures.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 5 hours) and improves yield by 15–20% .

- Statistical Design (DoE) : Use response surface methodology to optimize molar ratios and temperature .

Q. What strategies resolve discrepancies in spectral data or physicochemical properties across studies?

- Methodological Answer :

- Recrystallization Solvent Variation : Ethanol vs. DMF/acetic acid mixtures can alter melting points by 2–3°C due to polymorphism.

- Cross-Validation : Compare experimental IR spectra with density functional theory (DFT)-simulated vibrations to identify misassignments.

- Batch Reproducibility : Analyze ≥3 independent syntheses to account for minor impurities affecting NMR δ values .

Q. What computational approaches predict the reactivity or interaction mechanisms of this compound?

- Methodological Answer :

- Molecular Docking : Simulate binding to biological targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.

- MD Simulations : Assess stability in lipid bilayers for drug delivery applications .

Q. How is the biological activity of this compound investigated, and what mechanisms are hypothesized?

- Methodological Answer :

- In Vitro Assays : Screen for IC₅₀ values against enzymes (e.g., COX-2 inhibition via ELISA) or cancer cell lines (MTT assay).

- SAR Studies : Modify the p-tolyl group to electron-withdrawing substituents (e.g., nitro) and correlate with activity.

- Receptor Binding : Radioligand displacement assays (e.g., glutamate receptor subtypes) to identify targets .

Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.